

Spectroscopic Unveiling of 2-Hydroxy-5-isopropylbenzaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-hydroxy-5-isopropylbenzaldehyde

Cat. No.: B1598829

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This guide provides a comprehensive analysis of the key spectroscopic data for **2-hydroxy-5-isopropylbenzaldehyde** ($C_{10}H_{12}O_2$), a valuable aromatic aldehyde intermediate in various chemical syntheses.^{[1][2]} For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation. This document navigates the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and comparative analysis with structurally related molecules.

Molecular Structure and Spectroscopic Overview

2-Hydroxy-5-isopropylbenzaldehyde possesses a benzaldehyde core with a hydroxyl group at the C2 position and an isopropyl group at the C5 position. This substitution pattern gives rise to a unique set of spectroscopic characteristics. The interplay of the electron-donating hydroxyl and isopropyl groups with the electron-withdrawing aldehyde functionality dictates the electronic environment of each atom and the vibrational modes of the chemical bonds, which are in turn reflected in the NMR, IR, and MS spectra.

Caption: Molecular structure of **2-hydroxy-5-isopropylbenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-hydroxy-5-isopropylbenzaldehyde** is predicted to exhibit distinct signals for the aldehydic, phenolic, aromatic, and isopropyl protons. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~11.0	Singlet	1H	-OH	The phenolic proton is expected to be significantly deshielded due to intramolecular hydrogen bonding with the adjacent aldehyde group, resulting in a downfield chemical shift.
~9.8	Singlet	1H	-CHO	The aldehydic proton is highly deshielded by the electronegative oxygen atom and the anisotropic effect of the carbonyl double bond.
~7.4	Doublet	1H	Ar-H (ortho to -CHO)	This aromatic proton is ortho to the electron-withdrawing aldehyde group and is expected to be the most deshielded of the aromatic protons.

~7.3	Doublet of doublets	1H	Ar-H (ortho to -OH and meta to -CHO)	This proton is influenced by both the ortho hydroxyl and meta aldehyde groups.
~6.9	Doublet	1H	Ar-H (ortho to -isopropyl and meta to -OH)	This aromatic proton is ortho to the electron-donating isopropyl group and will be the most shielded of the aromatic protons.
~3.0	Septet	1H	-CH(CH ₃) ₂	The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons.
~1.2	Doublet	6H	-CH(CH ₃) ₂	The six methyl protons of the isopropyl group are equivalent and will appear as a doublet due to coupling with the methine proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ^{13}C NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Rationale
~192	C=O	The aldehydic carbonyl carbon is highly deshielded and appears significantly downfield.
~158	C-OH	The aromatic carbon attached to the hydroxyl group is shielded by the oxygen's lone pairs.
~145	C-isopropyl	The aromatic carbon bearing the isopropyl group.
~135	Ar-C (ortho to -CHO)	Aromatic carbon deshielded by the aldehyde group.
~125	Ar-C (ortho to -OH)	Aromatic carbon shielded by the hydroxyl group.
~120	Ar-C (ipso to -CHO)	The aromatic carbon to which the aldehyde is attached.
~118	Ar-C (ortho to -isopropyl)	Aromatic carbon shielded by the isopropyl group.
~34	-CH(CH ₃) ₂	The methine carbon of the isopropyl group.
~24	-CH(CH ₃) ₂	The two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups. The IR spectrum of **2-hydroxy-5-isopropylbenzaldehyde** is expected to show characteristic absorption bands for the hydroxyl, aldehyde, and aromatic moieties.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
3200-3400	Broad	O-H stretch (intramolecularly H-bonded)	The broadness of this peak is a hallmark of hydrogen bonding, in this case, between the phenolic hydroxyl and the aldehyde carbonyl oxygen.
2960-2850	Medium	C-H stretch (aliphatic)	These absorptions arise from the C-H stretching vibrations of the isopropyl group.
~2820 and ~2720	Weak	C-H stretch (aldehyde)	The presence of two weak bands in this region, known as a Fermi doublet, is characteristic of the C-H stretch of an aldehyde.
~1665	Strong	C=O stretch (conjugated aldehyde)	The carbonyl stretching frequency is lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding.
1600-1450	Medium to Strong	C=C stretch (aromatic)	These bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

~1280	Strong	C-O stretch (phenol)	The stretching vibration of the carbon-oxygen bond of the phenolic group.
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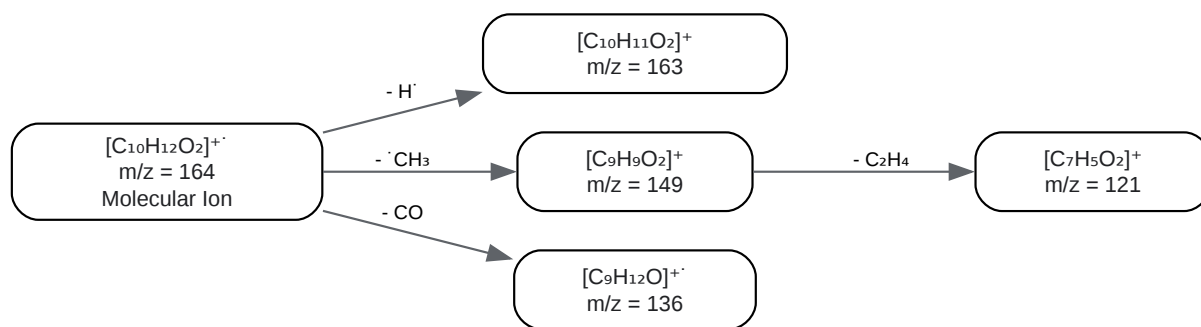
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Predicted Fragmentation Pattern

The mass spectrum of **2-hydroxy-5-isopropylbenzaldehyde** (MW: 164.20 g/mol) is expected to show a molecular ion peak (M^+) at m/z 164.^{[2][3][4]} Key fragmentation pathways are predicted to include:

- Loss of a hydrogen atom: A peak at m/z 163 ($[M-H]^+$) is expected from the facile loss of the aldehydic hydrogen.
- Loss of a methyl group: A peak at m/z 149 ($[M-CH_3]^+$) can arise from the fragmentation of the isopropyl group.
- Loss of the isopropyl group: A peak at m/z 121 ($[M-C_3H_7]^+$) would correspond to the loss of the entire isopropyl substituent.
- Loss of carbon monoxide: A peak at m/z 136 ($[M-CO]^+$) is a common fragmentation for aromatic aldehydes.



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Caption: Predicted key fragmentation pathways for **2-hydroxy-5-isopropylbenzaldehyde** in EI-MS.

Experimental Protocols

For the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-hydroxy-5-isopropylbenzaldehyde** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum using a standard pulse sequence.
 - Optimize the spectral width to cover the expected chemical shift range (~0-12 ppm).
 - Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled carbon spectrum.
- A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the solid **2-hydroxy-5-isopropylbenzaldehyde** directly onto the ATR crystal.
- Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.
- Sample Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: The resulting spectrum should be analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a standard electron energy of 70 eV.
- Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of **2-hydroxy-5-isopropylbenzaldehyde** through NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. By understanding the predicted chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently identify this compound, assess its purity, and utilize it in their synthetic endeavors. The principles and comparative data presented in this guide serve as a valuable resource for the interpretation of the spectroscopic data for this and structurally related aromatic aldehydes.

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